![molecular formula C18H12O2S B14220826 4H-Thieno[3,2-c][1]benzopyran-4-one, 2-methyl-3-phenyl- CAS No. 831225-63-9](/img/structure/B14220826.png)
4H-Thieno[3,2-c][1]benzopyran-4-one, 2-methyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Thieno3,2-cbenzopyran-4-one, 2-methyl-3-phenyl- is a heterocyclic compound that features a fused ring system combining a thieno ring and a benzopyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thieno3,2-cbenzopyran-4-one, 2-methyl-3-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of aromatic aldehydes with 4-hydroxycoumarin, followed by cyclization to form the desired fused ring system. The reaction is often catalyzed by acidic or basic catalysts under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
4H-Thieno3,2-cbenzopyran-4-one, 2-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .
Applications De Recherche Scientifique
4H-Thieno3,2-cbenzopyran-4-one, 2-methyl-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which 4H-Thieno3,2-cbenzopyran-4-one, 2-methyl-3-phenyl- exerts its effects involves interaction with specific molecular targets. For example, its anticancer activity may be mediated through the inhibition of key enzymes involved in cell proliferation and induction of apoptosis in cancer cells. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug discovery .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromone, 2-methyl-: Another heterocyclic compound with a similar benzopyran structure.
2-Methyl-4-chromone: Shares the chromone core but lacks the thieno ring.
2-Methylchromone: Similar in structure but differs in the substitution pattern.
Uniqueness
4H-Thieno3,2-cbenzopyran-4-one, 2-methyl-3-phenyl- is unique due to the presence of the thieno ring fused with the benzopyran system. This fusion imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
831225-63-9 |
|---|---|
Formule moléculaire |
C18H12O2S |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
2-methyl-3-phenylthieno[3,2-c]chromen-4-one |
InChI |
InChI=1S/C18H12O2S/c1-11-15(12-7-3-2-4-8-12)16-17(21-11)13-9-5-6-10-14(13)20-18(16)19/h2-10H,1H3 |
Clé InChI |
IBMLTRJYQAMYIG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(S1)C3=CC=CC=C3OC2=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


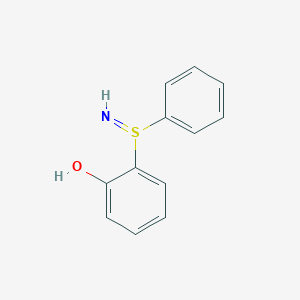
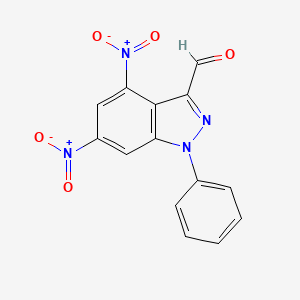
![Nonyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14220754.png)
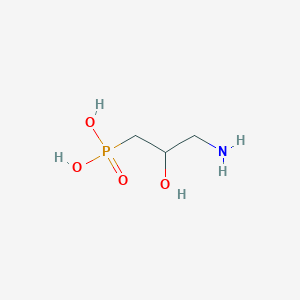

![N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14220771.png)
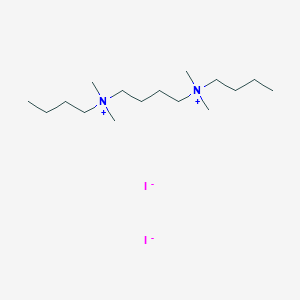
![[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene](/img/structure/B14220787.png)
![2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine](/img/structure/B14220792.png)
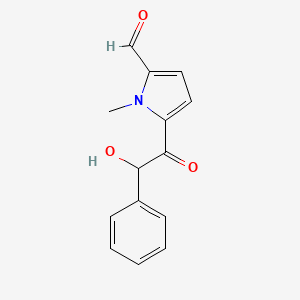
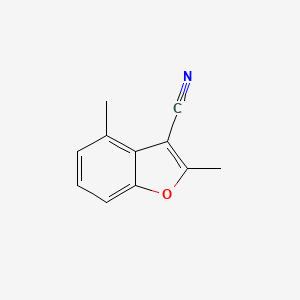
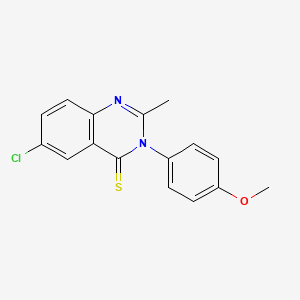
![[1,3]Thiazolo[5,4-f][2,1]benzothiazole](/img/structure/B14220822.png)
![Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-](/img/structure/B14220824.png)
